Chrysin 7-O-beta-gentiobioside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

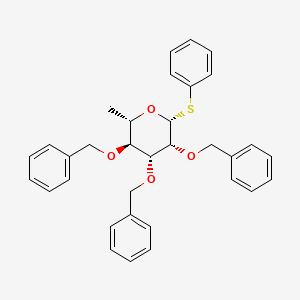

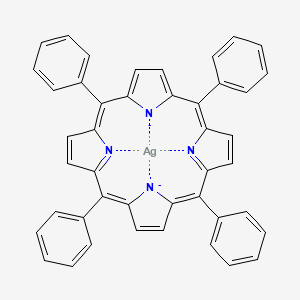

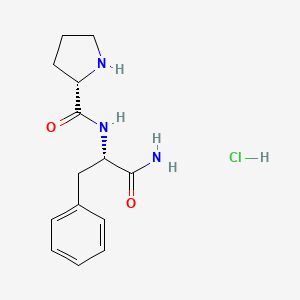

Chrysin 7-O-β-gentiobioside is a flavonoid isolated from Spartium junceum . It has been used in various studies, including those involving pharmacokinetics .

Molecular Structure Analysis

The molecular formula of Chrysin 7-O-β-gentiobioside is C27H30O14 .Physical And Chemical Properties Analysis

Chrysin 7-O-β-gentiobioside has a molecular weight of 578.53 . It’s soluble in DMSO . The storage temperature is -80/-20 .Wissenschaftliche Forschungsanwendungen

Glycobiology Research

Chrysin 7-O-beta-gentiobioside: is utilized in glycobiology research due to its glycosylation properties . Glycosylation is a critical post-translational modification of proteins and lipids, and studying this compound can help understand its influence on biological processes such as cell adhesion, antigenicity, and protein folding.

Anti-inflammatory Potential

Research has indicated that flavonoids like Chrysin 7-O-beta-gentiobioside may possess anti-inflammatory properties . This application is significant in the development of new treatments for inflammatory diseases, as it can lead to the discovery of novel anti-inflammatory agents.

Anticancer Activity

The anticancer potential of Chrysin 7-O-beta-gentiobioside is a promising area of research. Flavonoids are known to play roles in cancer prevention and treatment by inducing apoptosis and inhibiting cell proliferation . This compound’s efficacy against various cancer cell lines is being explored.

Pharmacokinetics

Chrysin 7-O-beta-gentiobioside: is studied for its pharmacokinetic properties, which describe how the body absorbs, distributes, metabolizes, and excretes a drug . Understanding these properties is crucial for developing effective and safe pharmaceuticals.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of flavonoidsChrysin 7-O-beta-gentiobioside may contribute to the protection of neural cells and the prevention of neurodegenerative diseases . Research in this field could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease.

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilitiesChrysin 7-O-beta-gentiobioside is being researched for its ability to neutralize free radicals and reduce oxidative stress in cells . This application has implications for preventing diseases associated with oxidative damage, such as heart disease and diabetes.

Wirkmechanismus

Target of Action

Chrysin 7-O-beta-gentiobioside is a glycosylation product of Chrysin The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it is a glycosylation product of chrysin , which suggests that it may share some of the biological activities of its parent compound, Chrysin.

Biochemical Pathways

As a glycosylation product of Chrysin , it may be involved in similar biochemical pathways as Chrysin.

Pharmacokinetics

A study has been conducted to measure the concentrations of Chrysin 7-O-beta-gentiobioside in mouse blood and its pharmacokinetics . The compound was administered intravenously at a dose of 5 mg/kg, and the mouse blood was withdrawn at various time points after administration . The intra-day and inter-day accuracy ranged from 86.2 to 109.3%, and the recovery of the analytes after protein precipitation were all above 78.2% . This suggests that the compound has good bioavailability.

Result of Action

It is known to be a flavonoid isolated from the flowers of spartium junceum that exhibits cytocidal and antimicrobial properties .

Action Environment

It is known that the compound is stored at temperatures between -80 and -20 degrees celsius , suggesting that temperature could be a significant environmental factor affecting its stability.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMGGAPZYUWNMO-IPOZFMEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chrysin 7-O-beta-gentiobioside | |

Q & A

Q1: What analytical method was used to study Chrysin 7-O-beta-gentiobioside in the provided research? What are the advantages of this method?

A1: The research utilized a UPLC-MS/MS method to determine the concentration of Chrysin 7-O-beta-gentiobioside in mouse blood []. This method, which combines ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS), offers several advantages:

- Accuracy: The reported intra-day and inter-day accuracy ranged from 86.2 to 109.3% [], indicating reliable and consistent measurements.

- Good Recovery: The recovery of Chrysin 7-O-beta-gentiobioside after protein precipitation was above 78.2% [], demonstrating efficient extraction from complex matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[[4-(4-Chloro-3-methoxycyclohexyl)-3-(4-fluorocyclohexyl)-1-methyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl]sulfanylmethyl]-3,5-difluorocyclohexyl]oxy-N,N-dimethylmethanamine](/img/structure/B1494506.png)

![8H-Benzofuro[2,3-c]carbazole](/img/structure/B1494508.png)

![4,4,5,5-Tetramethyl-2-(3',4',5'-triphenyl[1,1':2',1''-terphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B1494511.png)

![2-((E)-2-((E)-2-chloro-3-((E)-2-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-enyl)vinyl)-3-ethyl-1,1-dimethyl-1H-benzo[e]indolium iodide](/img/structure/B1494520.png)

![6-[(4,4-Dimethylcyclohexyl)methyl]-4-Hydroxy-3-Phenylpyridin-2(1h)-One](/img/structure/B1494569.png)